molecular formula C20H10S B12645401 Perylo[1,12-bcd]thiophene CAS No. 31473-75-3

Perylo[1,12-bcd]thiophene

Cat. No.: B12645401
CAS No.: 31473-75-3
M. Wt: 282.4 g/mol
InChI Key: BBANANIMTSEOOP-UHFFFAOYSA-N
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Description

Perylo[1,12-bcd]thiophene is a polycyclic aromatic hydrocarbon that incorporates a thiophene ring into its structure. This compound is known for its extended π-conjugation, which makes it an interesting subject for research in organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perylo[1,12-bcd]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of sulfur-containing reagents to introduce the thiophene ring into the perylene structure . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Perylo[1,12-bcd]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Perylo[1,12-bcd]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Perylo[1,12-bcd]thiophene exerts its effects is primarily through its extended π-conjugation, which allows for efficient electron transport and interaction with other molecules. This makes it an effective material for use in electronic devices and as a probe in biological systems . The molecular targets and pathways involved include interactions with cellular membranes and proteins, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perylo[1,12-bcd]thiophene is unique due to its incorporation of a thiophene ring, which provides distinct electronic properties compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science .

Properties

CAS No.

31473-75-3

Molecular Formula

C20H10S

Molecular Weight

282.4 g/mol

IUPAC Name

12-thiahexacyclo[11.8.0.02,11.03,8.04,20.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene

InChI

InChI=1S/C20H10S/c1-3-11-7-9-15-19-17(11)13(5-1)14-6-2-4-12-8-10-16(21-15)20(19)18(12)14/h1-10H

InChI Key

BBANANIMTSEOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)SC(=C36)C=C2

Origin of Product

United States

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